

Apimostinel (AGN-241751) Phase 2 Clinical Trial Data: A Comparative Analysis

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Compound of Interest

Compound Name: *Apimostinel*

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This guide provides a comprehensive analysis of the Phase 2 clinical trial data for **Apimostinel** (AGN-241751), a novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, in the context of treating Major Depressive Disorder (MDD). The performance of **Apimostinel** is compared with other prominent rapid-acting antidepressants and NMDA receptor modulators, supported by available experimental data.

Executive Summary

Apimostinel (formerly NRX-1074) is an investigational antidepressant that has demonstrated a rapid onset of action in early clinical trials. As a second-generation NMDA receptor modulator, it is a more potent successor to Rapastinel (GLYX-13)[1]. Phase 2a data indicate a significant reduction in depressive symptoms within 24 hours of a single intravenous dose, positioning it as a potential rapid-acting therapy for MDD. This guide will delve into the quantitative outcomes of its Phase 2a trial and compare them against other notable compounds in the field, including Zelquistinel (an oral successor to **Apimostinel**), AXS-05 (dextromethorphan-bupropion), Rapastinel, and Ketamine.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from Phase 2 clinical trials of **Apimostinel** and its comparators.

Table 1: Efficacy Data from Phase 2 Clinical Trials in MDD

Drug	Trial Identifier	Primary Endpoint	Key Efficacy Results	Time to Onset
Apimostinel (AGN-241751)	NCT02067793	Change in depression scores at 24 hours	HDRS-17: 14-point mean reduction at highest dose (7-point difference from placebo, $p=0.0029$). Response Rate: 72% at highest dose vs. 39% for placebo ($p=0.038$). [2] [3]	24 hours [2]
Zelquistinel (AGN-241751 - oral)	Phase 2a	Change in MADRS score	MADRS: 9.5 and 10.6-point reductions at the two highest doses vs. 7.7 for placebo by week 3.	Noted as rapid, with effects at one and two weeks. [4]
AXS-05 (Dextromethorphan-Bupropion)	ASCEND (Phase 2)	Overall treatment effect on MADRS score (weeks 1-6)	MADRS: -13.7 mean change vs. -8.8 for bupropion ($p<0.001$). Remission Rate (Week 6): 46.5% vs. 16.2% for bupropion ($p=0.004$).	Significant improvement by Week 2.
Rapastinel (GLYX-13)	Phase 2	Change in depression scores	Demonstrated a rapid onset of antidepressant effect one day	1 day

after a single dose. However, it failed to meet primary endpoints in Phase 3 trials.				
Ketamine (Intranasal)	Phase 2 (Open-label)	Change in MADRS score	MADRS: Mean score decreased from 31 to 11 by Day 8 (p<0.001). Response Rate (Day 8): 70%. Remission Rate (Day 8): 45%.	Within hours to 1 day.

Table 2: Safety and Tolerability Profile from Phase 2 Clinical Trials

Drug	Key Adverse Events	Psychotomimetic Effects
Apimostinel (AGN-241751)	Well-tolerated in Phase 2a.	Lacks the hallucinosis-like psychotomimetic effects of NMDA receptor antagonists like ketamine.
Zelquistinel (AGN-241751 - oral)	Generally safe and well-tolerated. Lacked sedative, ataxic, and motor impairment effects seen with NMDA antagonists.	Not reported to have psychotomimetic effects.
AXS-05 (Dextromethorphan-Bupropion)	Dizziness, nausea, dry mouth, decreased appetite, and anxiety.	Not associated with psychotomimetic effects.
Rapastinel (GLYX-13)	Well-tolerated in Phase 2 and 3 trials.	No psychotomimetic or hallucinogenic side effects observed.
Ketamine (Intranasal)	Fatigue, dissociation, nausea, dysgeusia, headaches (mostly mild and transient).	Dissociative effects are a known side effect.

Experimental Protocols

Apimostinel (AGN-241751) Phase 2a Trial (NCT02067793)

- Study Design: A randomized, double-blind, placebo-controlled, single-dose study.
- Participants: Approximately 140 patients with a diagnosis of Major Depressive Disorder.
- Intervention: A single intravenous dose of **Apimostinel** (NRX-1074) at one of three dose levels or placebo.
- Primary Outcome Measure: The primary objective was to evaluate the efficacy of a single dose of **Apimostinel** by measuring the change in depression scores at 24 hours post-

administration. The 17-item Hamilton Depression Rating Scale (HDRS-17) was a key measure.

- Inclusion/Exclusion Criteria: Patients with MDD were enrolled. Specific inclusion and exclusion criteria are detailed in the clinical trial registration (NCT02067793).

AXS-05 (Dextromethorphan-Bupropion) ASCEND Trial

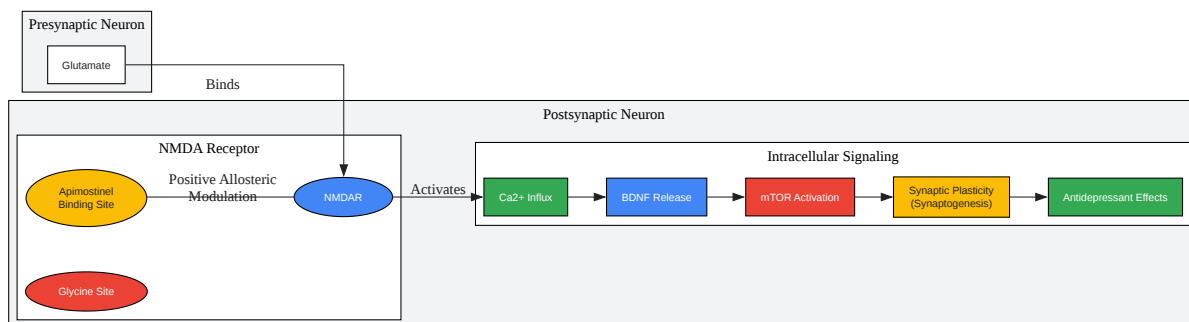
- Study Design: A randomized, double-blind, multicenter, parallel-group trial comparing AXS-05 to an active comparator (bupropion).
- Participants: 80 patients aged 18-65 with moderate to severe MDD.
- Intervention: Patients received either AXS-05 (45 mg dextromethorphan/105 mg bupropion) or bupropion (105 mg) once daily for the first 3 days, then twice daily for 6 weeks.
- Primary Outcome Measure: The overall treatment effect on the Montgomery-Åsberg Depression Rating Scale (MADRS) score, averaged over weeks 1-6.

Ketamine Intranasal Phase 2 Trial

- Study Design: A single-arm, open-label Phase 2 trial.
- Participants: 20 patients with advanced cancer and moderate to severe MDD.
- Intervention: Three flexible doses of intranasal ketamine (50-150 mg) over a one-week period.
- Primary Outcome Measure: Antidepressant response ($\geq 50\%$ decrease in MADRS) and remission (MADRS < 10) rates at Day 8.

Mandatory Visualizations

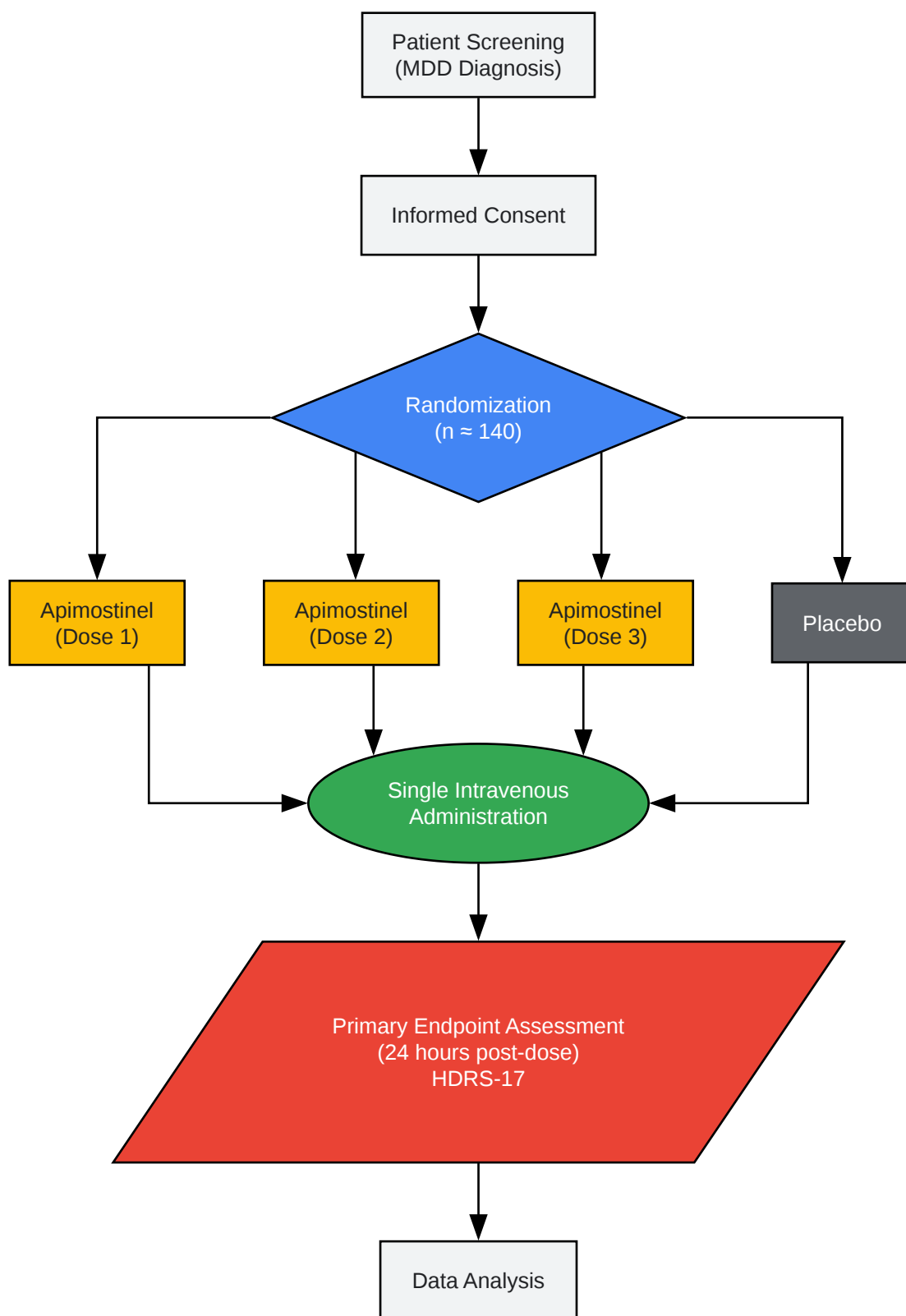
Signaling Pathway of NMDA Receptor Positive Allosteric Modulators



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Caption: **Apimostinel**'s proposed mechanism of action.

Experimental Workflow for Apimostinel Phase 2a Trial



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Caption: Workflow of the **Apimostinel** Phase 2a clinical trial.

Discussion

The Phase 2a results for **Apimostinel** are promising, demonstrating a rapid and statistically significant antidepressant effect with a favorable safety profile that avoids the psychotomimetic side effects associated with ketamine. The 7-point difference in HDRS-17 scores from placebo at 24 hours is clinically meaningful and supports further development.

When compared to other rapid-acting antidepressants, **Apimostinel**'s performance is noteworthy. AXS-05 also shows a rapid onset, though significant effects were noted at week 2 rather than 24 hours. However, AXS-05 has the advantage of being an oral formulation. Zelquistinel, the oral follow-on to **Apimostinel**, also shows promise, though the magnitude of its effect in early trials appears more modest than the intravenous formulation of **Apimostinel**. Rapastinel, while initially showing rapid effects in Phase 2, ultimately failed in Phase 3, highlighting the challenges in translating early-phase success to larger, longer-term studies.

Ketamine remains a benchmark for rapid antidepressant effects, with robust reductions in depression scores. However, its clinical use is hampered by dissociative side effects and the need for in-clinic administration and monitoring. **Apimostinel**'s lack of these side effects is a significant potential advantage.

In conclusion, the Phase 2 data for **Apimostinel** support its continued investigation as a rapid-acting antidepressant for MDD. Its potent, rapid effects, combined with a favorable safety profile, make it a compelling candidate. Future research will need to confirm these findings in larger, longer-duration trials and establish the efficacy and safety of the oral formulation, Zelquistinel, for broader clinical application.

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